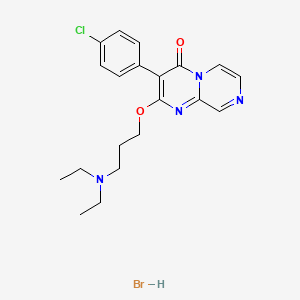
3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrazino-pyrimidinone core, a chlorophenyl group, and a diethylaminopropoxy side chain. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide typically involves multiple steps:
Formation of the Pyrazino-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Diethylaminopropoxy Side Chain: This step often involves nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
Use of Catalysts: To enhance reaction rates.
Controlled Temperature and Pressure: To ensure the stability of intermediates and final products.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylaminopropoxy side chain.
Reduction: Reduction reactions could target the pyrazino-pyrimidinone core.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers may investigate its potential as a bioactive molecule, including its interactions with biological targets.
Medicine
Pharmacological Research: The compound might be studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Chemical Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways might include:
Binding to Enzymes or Receptors: Modulating their activity.
Interference with Cellular Processes: Such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(p-Chlorophenyl)-2-(3-dimethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one
- 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrochloride
Uniqueness
The unique structural features of 3-(p-Chlorophenyl)-2-(3-diethylaminopropoxy)-4H-pyrazino(1,2-a)pyrimidin-4-one hydrobromide, such as the specific arrangement of functional groups, may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
18472-22-5 |
|---|---|
Molekularformel |
C20H24BrClN4O2 |
Molekulargewicht |
467.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-[3-(diethylamino)propoxy]pyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C20H23ClN4O2.BrH/c1-3-24(4-2)11-5-13-27-19-18(15-6-8-16(21)9-7-15)20(26)25-12-10-22-14-17(25)23-19;/h6-10,12,14H,3-5,11,13H2,1-2H3;1H |
InChI-Schlüssel |
AETBTTHZZYVNFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=C(C=C3)Cl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















